3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of α-amino acid esters with aromatic aldehydes, leading to the formation of oxazolidines and thiazolidines. These compounds can further undergo dehydrogenation to yield oxazoles and thiazoles. The synthesis process often involves cyclization reactions under the influence of catalysts like anhydrous ZnCl2, leading to the formation of bicyclic compounds (Badr, Aly, Fahmy, & Mansour, 1981).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques like FT-IR, which aids in understanding the vibrational spectral analysis. These studies help in determining the stable conformers of the molecule and understanding the intramolecular interactions that stabilize the structure. Computational methods like DFT calculations are instrumental in analyzing the molecular structure and vibrational frequencies, providing insights into the compound's stability and reactivity (Halim & Ibrahim, 2021).
Chemical Reactions and Properties
Compounds within this category can undergo various chemical reactions, including Mannich base formation, acetylation, and cyclization, leading to the synthesis of new derivatives with potentially different properties. The reactivity of these compounds towards different reagents and under various conditions can significantly influence their chemical properties and potential applications (Badr, Aly, Fahmy, & Mansour, 1981).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be studied using techniques like differential scanning calorimetry (DSC) and X-ray crystallography. These analyses help in understanding the compound's behavior under different physical conditions and its potential utility in various applications (Jagadish et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for determining the compound's applications. Studies on the compound's interaction with other chemicals, its reactivity under different conditions, and its potential as a precursor for synthesizing other complex molecules are essential for fully understanding its chemical properties (Zhang, Xia, Yang, & Lu, 2015).
properties
IUPAC Name |
3-[2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-19(2)17(23)21(18(24)27-19)12-16(22)20-10-8-13(9-11-20)26-15-7-5-4-6-14(15)25-3/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGGEMSGURRZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC(=O)N2CCC(CC2)OC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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